molecular formula C14H19NO B13806477 3,3-Dimethyl-4-phenyl-1-propylazetidin-2-one CAS No. 54833-09-9

3,3-Dimethyl-4-phenyl-1-propylazetidin-2-one

Cat. No.: B13806477
CAS No.: 54833-09-9
M. Wt: 217.31 g/mol
InChI Key: BVZDXMGNBZUIEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-4-phenyl-1-propylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,3-dimethyl-4-phenyl-1-propylamine with a suitable acylating agent, followed by cyclization to form the azetidinone ring . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality azetidinone .

Comparison with Similar Compounds

  • 3,3-Dimethyl-4-phenyl-1-butylazetidin-2-one
  • 3,3-Dimethyl-4-phenyl-1-ethylazetidin-2-one
  • 3,3-Dimethyl-4-phenyl-1-methylazetidin-2-one

Comparison: 3,3-Dimethyl-4-phenyl-1-propylazetidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications . For instance, the length of the propyl chain can influence its solubility, stability, and interaction with biological targets .

Properties

CAS No.

54833-09-9

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

3,3-dimethyl-4-phenyl-1-propylazetidin-2-one

InChI

InChI=1S/C14H19NO/c1-4-10-15-12(14(2,3)13(15)16)11-8-6-5-7-9-11/h5-9,12H,4,10H2,1-3H3

InChI Key

BVZDXMGNBZUIEH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C(C1=O)(C)C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.